molecular formula C37H68O8 B12745200 Pentaerythritol, tetraisooctanoate CAS No. 28880-17-3

Pentaerythritol, tetraisooctanoate

Cat. No.: B12745200
CAS No.: 28880-17-3
M. Wt: 640.9 g/mol
InChI Key: DZNXEEXXLNHHJG-UHFFFAOYSA-N
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Description

Pentaerythritol, tetraisooctanoate is an organic compound that belongs to the class of pentaerythritol esters. It is derived from pentaerythritol and isooctanoic acid. This compound is known for its excellent lubricating properties, making it a valuable ingredient in various industrial applications, including lubricants, cosmetics, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythritol, tetraisooctanoate is synthesized through the esterification of pentaerythritol with isooctanoic acid. The reaction typically involves heating pentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the esterification process. The water produced during the reaction is removed through azeotropic distillation to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isooctanoic acid, are mixed in reactors equipped with heating and stirring mechanisms. Catalysts are added to accelerate the reaction, and the mixture is heated to the desired temperature. The reaction is monitored, and the product is purified through distillation and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol, tetraisooctanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and isooctanoic acid. Additionally, it can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Esterification: Pentaerythritol and isooctanoic acid in the presence of sulfuric acid or toluenesulfonic acid as catalysts.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

Scientific Research Applications

Pentaerythritol, tetraisooctanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of pentaerythritol, tetraisooctanoate is primarily related to its physical and chemical properties. As a lubricant, it forms a protective film on surfaces, reducing friction and wear. In biological applications, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and enhancing their bioavailability. The molecular targets and pathways involved depend on the specific application and the interacting molecules .

Comparison with Similar Compounds

    Pentaerythritol tetranitrate: An explosive compound with different applications.

    Pentaerythritol tetraisostearate: Used in cosmetics for its emollient properties.

    Neopentyl glycol diheptanoate: Another ester used in lubricants and coatings.

Uniqueness: Pentaerythritol, tetraisooctanoate is unique due to its combination of high molecular weight and branched structure, which imparts excellent lubricating properties and thermal stability. This makes it particularly suitable for high-performance applications where other esters may not perform as well .

Properties

CAS No.

28880-17-3

Molecular Formula

C37H68O8

Molecular Weight

640.9 g/mol

IUPAC Name

[3-(6-methylheptanoyloxy)-2,2-bis(6-methylheptanoyloxymethyl)propyl] 6-methylheptanoate

InChI

InChI=1S/C37H68O8/c1-29(2)17-9-13-21-33(38)42-25-37(26-43-34(39)22-14-10-18-30(3)4,27-44-35(40)23-15-11-19-31(5)6)28-45-36(41)24-16-12-20-32(7)8/h29-32H,9-28H2,1-8H3

InChI Key

DZNXEEXXLNHHJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(=O)OCC(COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C

Origin of Product

United States

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